molecular formula C6H10O5 B8300689 Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester CAS No. 889460-07-5

Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester

Cat. No.: B8300689
CAS No.: 889460-07-5
M. Wt: 162.14 g/mol
InChI Key: BWPUIYFEIMBOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester is an organic compound that belongs to the class of malonic acid esters. This compound is characterized by the presence of a hydroxyl group, a methyl group, and an ester functional group attached to the malonic acid backbone. It is a versatile intermediate used in various chemical syntheses and has significant applications in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester typically involves the selective monohydrolysis of symmetric diesters of malonic acid. The process begins with the deprotonation of the ester to form an enolate, followed by an S_N2 reaction with an alkyl halide to form a new carbon-carbon bond. The ester is then hydrolyzed under acidic conditions to yield the desired monoester .

Industrial Production Methods

On an industrial scale, the synthesis of monoethyl malonate and similar compounds is achieved through the selective monohydrolysis of symmetric diesters. This method is efficient and environmentally benign, requiring only water, a small proportion of a volatile co-solvent, and inexpensive reagents. The reaction produces no hazardous by-products and yields high-purity products .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted acetic acids, carboxylic acids, and various alkylated derivatives .

Scientific Research Applications

Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester involves several key steps:

Comparison with Similar Compounds

Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester can be compared with other malonic acid esters, such as:

These compounds share similar reactivity patterns but differ in their specific applications and the nature of the products formed.

Properties

CAS No.

889460-07-5

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

3-ethoxy-2-hydroxy-2-methyl-3-oxopropanoic acid

InChI

InChI=1S/C6H10O5/c1-3-11-5(9)6(2,10)4(7)8/h10H,3H2,1-2H3,(H,7,8)

InChI Key

BWPUIYFEIMBOQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3.52 g (20 mmol) diethyl methylmalonate in 40 ml dimethylformamide were added 13.1 g (40 mmol) cesium carbonate. The suspension was stirred at room temperature and air was bubbled in for 1 hour. The mixture was poured into water and extracted with ethylacetate. Extraction at pH 1 with ethylacetate yielded 2.28 g (70%) 2-hydroxy-2-methyl-malonic acid monoethyl ester, light yellow liquid, MS m/e (%): 161.0 (M−H, 100).
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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